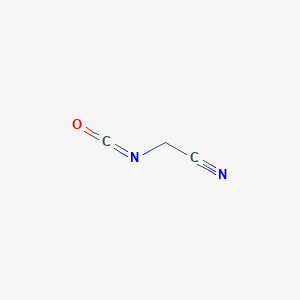

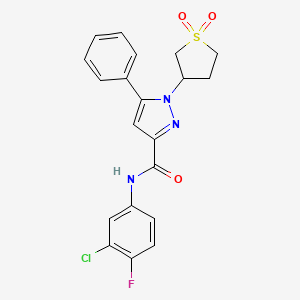

![molecular formula C13H9N3OS B6522902 N-{thieno[2,3-d]pyrimidin-4-yl}benzamide CAS No. 1003159-51-0](/img/structure/B6522902.png)

N-{thieno[2,3-d]pyrimidin-4-yl}benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{thieno[2,3-d]pyrimidin-4-yl}benzamide, often referred to as N-TBPB, is a novel synthetic compound that has recently been studied for its potential applications in the scientific research field. This compound has shown promising results in a number of areas including biochemical and physiological effects, as well as its potential for use in laboratory experiments.

科学研究应用

Anticancer Activity

Thienopyrimidine derivatives, including N-(thieno[2,3-d]pyrimidin-4-yl)benzamide, have been found to exhibit significant anticancer activity . These compounds have been tested for their anticancer activity in NCI 60 cell lines . The most active compound among thieno[2,3-d]pyrimidine-4(3 H)-ones is 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3 H)-one, which possesses cytotoxic activity on almost all cancer cell lines .

Inhibition of Protein Kinases

Thienopyrimidine derivatives are frequently used as molecular therapeutic targets in clinical oncology because they play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance . The use of protein kinase inhibitors has become increasingly important in cancer treatment .

Antiviral Activity

Some novel non-glutamate 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives have shown 4 to 7 times higher antiviral activity than its structurally similar commercial drug Pemetrexed against Newcastle disease virus .

Inhibition of AKT1

The 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3 H)-one derivative T126, a thienopyrimidine derivative, is being studied for its potential as an AKT1 inhibitor for anti-AML (Acute Myeloid Leukemia) agents .

Antitumor Activities

A series of new thieno[2,3-d]pyrimidines have been synthesized by introducing a five-member cycloalkyl ring containing secondary nitrogen (L-proline) at the C-4 position. These compounds have shown promising antitumor activities .

Inhibition of Other Targets

Apart from protein kinases, thienopyrimidine derivatives can also inhibit other targets to give effective anticancer drugs such as topoisomerases , tubulin polymerization , and histone deacetylase (HDAC) .

作用机制

Target of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit a wide range of pharmacological properties, suggesting that they may interact with multiple targets .

Mode of Action

It’s known that the compound undergoes cyclization when heated under reflux in 1,4-dioxane, containing a catalytic amount of triethylamine, to give the (4-amino-2-thioxo-5,6,7,-tetrahydro [4,5]thieno [2,3-dpyrimidin-3 (2h)-yl) (phenyl)methanone .

Biochemical Pathways

Thieno[2,3-d]pyrimidine derivatives have been associated with a variety of biological activities, including antioxidant, antiviral, and antimalarial properties . These activities suggest that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

The lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact the bioavailability of N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.

Result of Action

Thieno[2,3-d]pyrimidine derivatives have been reported to exhibit cytotoxicity against several cancer cell lines , suggesting that N-(thieno[2,3-d]pyrimidin-4-yl)benzamide may have similar effects.

Action Environment

It’s known that external factors such as smoke, diet, alcohol, and some drugs can decrease the efficiency of the body’s defense systems against reactive oxygen species , which could potentially influence the action of N-(thieno[2,3-d]pyrimidin-4-yl)benzamide.

属性

IUPAC Name |

N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3OS/c17-12(9-4-2-1-3-5-9)16-11-10-6-7-18-13(10)15-8-14-11/h1-8H,(H,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEUQLUWNQQUBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

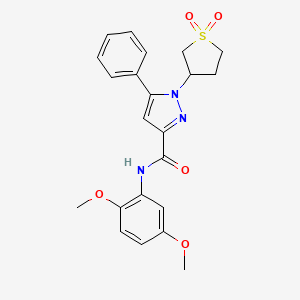

![N-[4-(dimethylamino)phenyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6522820.png)

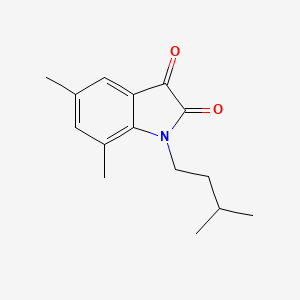

![N-{3'-acetyl-7-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522857.png)

![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)

![N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide](/img/structure/B6522862.png)

![N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522865.png)

![3-(trifluoromethyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6522876.png)

![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)